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Compound of Interest

Compound Name: N-Propargylphthalimide

Cat. No.: B182069 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Propargylphthalimide is a valuable and versatile bifunctional molecule in organic synthesis.

Its structure uniquely combines a stable phthalimide protecting group for a primary amine with

a reactive terminal alkyne. This arrangement makes it an ideal building block for introducing a

propargylamine moiety into more complex molecular architectures. Its utility spans a wide

range of modern synthetic methodologies, including cycloaddition reactions, transition metal-

catalyzed couplings, and multicomponent reactions, establishing it as a key intermediate in the

synthesis of novel heterocycles, peptidomimetics, and pharmacologically active compounds.

Physicochemical Properties and Characterization
N-Propargylphthalimide is typically a beige to orange solid powder.[1][2] Its key properties are

summarized in the table below.
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Property Value Reference

CAS Number 7223-50-9 [1][2][3]

Molecular Formula C₁₁H₇NO₂ [2][3]

Molecular Weight 185.18 g/mol [2][3]

Melting Point 148-152 °C [3]

Appearance Beige to orange solid powder [1][2]

IUPAC Name
2-(Prop-2-yn-1-yl)isoindoline-

1,3-dione
[2]

SMILES
O=C1N(CC#C)C(=O)c2ccccc1

2
[3]

Table 1: Physicochemical Properties of N-Propargylphthalimide

Spectroscopic data is crucial for the identification and characterization of N-
propargylphthalimide. The following table presents typical nuclear magnetic resonance

(NMR) data.

Nucleus
Chemical Shift
(δ) ppm

Coupling
Constant (J)
Hz

Multiplicity Reference

¹H NMR (400

MHz, CDCl₃)
7.95-7.82 m [4]

7.81-7.68 m [4]

4.47 2.5 d [4]

2.24 2.5 t [4]

Table 2: ¹H NMR Spectroscopic Data for N-Propargylphthalimide

Synthesis of N-Propargylphthalimide
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The most common and straightforward synthesis of N-propargylphthalimide involves the

reaction of potassium phthalimide with propargyl bromide in a polar aprotic solvent like N,N-

dimethylformamide (DMF).[1][4]

Experimental Protocol: Synthesis from Potassium
Phthalimide
This protocol details a representative procedure for the synthesis of N-propargylphthalimide.

Materials:

Potassium phthalimide

Propargyl bromide (often supplied as an 80% solution in toluene)

N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate

Petroleum ether

Saturated aqueous sodium chloride solution (brine)

Anhydrous sodium sulfate or magnesium sulfate

Standard laboratory glassware, magnetic stirrer, and heating mantle

Silica gel for column chromatography

Procedure:

To a stirred solution of potassium phthalimide (1.0 eq, e.g., 27 mmol) in dry DMF (e.g., 40

mL) under a nitrogen atmosphere at room temperature, add propargyl bromide (1.2 eq, e.g.,

32.4 mmol).[4]

Heat the resulting solution to 80 °C and maintain this temperature for 24 hours, monitoring

the reaction progress by Thin Layer Chromatography (TLC).[4]
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After the reaction is complete, cool the mixture to room temperature.[4]

Pour the reaction mass into ice-cold water (e.g., 200 mL) and stir for an additional hour to

precipitate the crude product.[4]

Collect the solid by filtration and wash with water.

Dissolve the filtered solid in a suitable organic solvent like dichloromethane or ethyl acetate.

[1][4]

Wash the organic layer sequentially with water and saturated aqueous sodium chloride

solution.[1]

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure to yield the crude N-propargylphthalimide.[1][4]

Purify the crude product by flash column chromatography on silica gel using a mixture of

petroleum ether and ethyl acetate (e.g., 5:1 v/v) as the eluent to obtain pure N-
propargylphthalimide.[1] A typical yield for this reaction is around 64%.[4]
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Caption: Experimental workflow for the synthesis of N-propargylphthalimide.
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Core Applications in Organic Synthesis
The terminal alkyne of N-propargylphthalimide is the key to its versatility, allowing it to

participate in a host of powerful synthetic transformations.

Cycloaddition Reactions
Cycloaddition reactions are powerful tools for constructing cyclic compounds. N-
propargylphthalimide serves as an excellent dipolarophile or dienophile in these

transformations.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click"

reaction, a concept introduced to describe reactions that are high-yielding, wide in scope, and

simple to perform.[5][6] The terminal alkyne of N-propargylphthalimide reacts efficiently with

organic azides in the presence of a copper(I) catalyst to form a highly stable 1,4-disubstituted

1,2,3-triazole ring.[5] This bioorthogonal ligation is central to its use in bioconjugation and

materials science.[7]

Reactants

N-Propargylphthalimide

Cu(I) Catalyst
(e.g., CuSO₄ + NaAscorbate)

1,4-Disubstituted
1,2,3-Triazole

[3+2] Cycloaddition

Organic Azide (R-N₃)

[3+2] Cycloaddition

Click to download full resolution via product page

Caption: Scheme for the CuAAC (Click) reaction with N-propargylphthalimide.

Experimental Protocol: General Procedure for CuAAC Reaction
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Dissolve N-propargylphthalimide (1.0 eq) and the desired organic azide (1.0-1.1 eq) in a

suitable solvent system (e.g., tBuOH/H₂O, THF, or DMF).

Prepare the copper(I) catalyst in situ. To the reaction mixture, add sodium ascorbate (0.1-0.3

eq) from a freshly prepared aqueous solution, followed by copper(II) sulfate pentahydrate

(0.01-0.05 eq).[8]

Alternatively, a pre-formed Cu(I) source like CuI can be used, often with a stabilizing ligand

such as THPTA for aqueous reactions.[8]

Stir the reaction mixture vigorously at room temperature. The reaction is often complete

within 1 to 24 hours, as monitored by TLC or LC-MS.

Upon completion, dilute the reaction with water and extract the product with an organic

solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate.

Purify the resulting triazole product by column chromatography or recrystallization.

Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental for C-C bond formation.

N-propargylphthalimide is an excellent substrate for these transformations.

The Sonogashira coupling is a highly reliable method for forming a C(sp)-C(sp²) bond between

a terminal alkyne and an aryl or vinyl halide.[9][10] The reaction is typically catalyzed by a

palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base.[10][11]

This reaction allows for the direct connection of the propargylphthalimide unit to aromatic and

vinylic systems.
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Reactants

N-Propargylphthalimide
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Coupled Aryl/Vinyl Alkyne

Cross-Coupling

Aryl/Vinyl Halide (R-X)

Cross-Coupling
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Caption: General scheme for the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of N-propargylphthalimide with an Iodoaryl[4]

To a stirred solution of N-propargylphthalimide (1.0 eq, e.g., 10.8 mmol) in dry THF (e.g.,

15 mL), add anhydrous triethylamine (e.g., 15 mL), the iodoaryl derivative (1.3 eq), and

PdCl₂(PPh₃)₂ (1 mol%).[4]

Stir the mixture for 15 minutes at room temperature under an inert atmosphere.[4]

Add CuI (2 mol%) to the reaction mixture.[4]

Continue stirring at room temperature overnight, monitoring for completion by TLC.[4]

After completion, filter the reaction mass through a pad of Celite, washing with ethyl acetate.

[4]

Concentrate the filtrate under reduced pressure.[4]
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Purify the crude residue by column chromatography over silica gel (e.g., using a petroleum

ether/ethyl acetate gradient) to yield the coupled product.[4]

Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants

combine in a single operation to form a complex product, incorporating most or all of the atoms

of the starting materials.[12][13]

The A³ coupling is a powerful MCR that synthesizes propargylamines from an aldehyde, a

terminal alkyne, and a primary or secondary amine.[14][15] N-propargylphthalimide serves as

the alkyne component. The reaction is typically catalyzed by a metal salt, most commonly a

copper(I) or gold(I) species.[16][17] The process involves the in-situ formation of an iminium ion

from the aldehyde and amine, which is then attacked by a metal-acetylide species generated

from N-propargylphthalimide.[15][17]

Aldehyde (R¹CHO)

Iminium Ion
[R¹CH=NR²R³]⁺

Amine (R²R³NH) N-Propargylphthalimide

Copper Acetylide

Substituted Propargylamine

Cu(I) or Au(I)
Catalyst

Click to download full resolution via product page

Caption: Mechanism of the A³ coupling reaction.

Experimental Protocol: General Procedure for A³ Coupling
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To a reaction vessel, add the aldehyde (1.0 eq), the amine (1.1 eq), N-
propargylphthalimide (1.2 eq), and the metal catalyst (e.g., 5 mol% CuI).

Add a suitable solvent (e.g., water, toluene, or acetonitrile). Many A³ couplings can also be

performed under solvent-free conditions.[16][18]

Heat the reaction mixture (e.g., 80-110 °C) and stir until the starting materials are consumed,

as indicated by TLC.

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water

and brine.

Dry the organic layer, concentrate, and purify the crude product by column chromatography

to afford the desired propargylamine derivative.

Role in Drug Discovery and Development
The phthalimide moiety is a well-known pharmacophore present in many bioactive compounds,

including the infamous thalidomide.[19] Derivatives of phthalimide are explored for a wide

range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial

agents.[19] The N-propargylphthalimide scaffold has been used to synthesize potential

PPAR-γ agonists for the treatment of type 2 diabetes.[20][21]

Furthermore, the propargyl group's ability to undergo click chemistry makes it an invaluable tool

in modern drug development, particularly for the construction of Antibody-Drug Conjugates

(ADCs). In this application, a potent cytotoxic drug is modified with N-propargylphthalimide
(or a similar propargylated linker), and the resulting terminal alkyne is "clicked" onto an azide-

modified monoclonal antibody.[22] This creates a stable linkage and allows for the targeted

delivery of the cytotoxic payload to cancer cells.
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Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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